2,6-Dichloronicotinoyl chloride CAS number
2,6-Dichloronicotinoyl chloride CAS number
An In-Depth Technical Guide to 2,6-Dichloronicotinoyl Chloride
Introduction
2,6-Dichloronicotinoyl chloride, a chlorinated pyridine derivative, is a highly reactive compound that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its chemical structure, featuring a pyridine ring substituted with two chlorine atoms and an acyl chloride group, renders it a potent acylating agent. This reactivity is harnessed by researchers and scientists in the fields of drug discovery and agrochemical development to introduce the 2,6-dichloronicotinoyl moiety into target molecules, thereby modulating their biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, applications, and safety protocols associated with 2,6-Dichloronicotinoyl chloride.
Chemical Properties and Identification
A thorough understanding of the physicochemical properties of 2,6-Dichloronicotinoyl chloride is fundamental for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 58584-83-1 | [1] |
| Molecular Formula | C6H2Cl3NO | [2] |
| Molecular Weight | 210.45 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 38 - 42 °C | [3] |
| Boiling Point | 120 °C at 10 mmHg | [3] |
| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate | [4] |
| IUPAC Name | 2,6-dichloropyridine-3-carbonyl chloride |
Synthesis of 2,6-Dichloronicotinoyl Chloride
The synthesis of 2,6-Dichloronicotinoyl chloride typically originates from its corresponding carboxylic acid, 2,6-dichloronicotinic acid. The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical step that enables subsequent derivatization. The most prevalent and efficient method for this transformation involves the use of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
General Synthesis Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of 2,6-Dichloronicotinoyl chloride from 2,6-dichloronicotinic acid.
Caption: General workflow for the synthesis of 2,6-Dichloronicotinoyl chloride.
Detailed Experimental Protocol (Thionyl Chloride Method)
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
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Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,6-dichloronicotinic acid in an inert solvent such as toluene or 1,2-dichloroethane.[5][6]
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Addition of Reagent: Slowly add an excess of thionyl chloride (SOCl₂) to the suspension. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
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Reaction: Heat the mixture to reflux and maintain for a period of 1 to 4 hours, or until the reaction is complete (monitored by TLC or GC).[5] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), should be vented through a suitable scrubbing system.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.
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Purification: The resulting crude 2,6-Dichloronicotinoyl chloride can be purified by vacuum distillation to yield the final product as a pale-yellow liquid or solid.
The rationale for using thionyl chloride is its efficiency and the convenient removal of byproducts, which are gaseous. This simplifies the purification process.[2]
Reactivity and Mechanism of Action
The chemical reactivity of 2,6-Dichloronicotinoyl chloride is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. The two chlorine atoms on the pyridine ring are strong electron-withdrawing groups, which further enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2]
Nucleophilic Acyl Substitution
The primary mechanism of action for 2,6-Dichloronicotinoyl chloride in synthetic transformations is nucleophilic acyl substitution. In this reaction, a nucleophile (Nu:), such as an amine, alcohol, or thiol, attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, to form the final acylated product (amides, esters, or thioesters, respectively).
Caption: Generalized mechanism of nucleophilic acyl substitution.
This reactivity is the cornerstone of its utility in constructing complex molecules. The choice of nucleophile dictates the nature of the final product, providing a versatile platform for generating diverse chemical libraries for screening in drug discovery programs.
Applications in Drug Discovery and Agrochemicals
The unique structural and electronic properties of the 2,6-dichloropyridine moiety have made 2,6-Dichloronicotinoyl chloride a valuable building block in the synthesis of various pharmaceutical and agrochemical agents. The incorporation of chlorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[7][8]
Role as a Pharmaceutical Intermediate
2,6-Dichloronicotinoyl chloride is a key reagent in the synthesis of a variety of compounds with potential therapeutic applications, including anti-inflammatory and anti-cancer agents.[3] Its ability to readily form amide and ester linkages allows for its conjugation to various scaffolds to explore structure-activity relationships (SAR).
Agrochemical Synthesis
In the agrochemical industry, this compound is utilized in the development of novel herbicides and pesticides.[3] The resulting derivatives often exhibit enhanced biological activity and target specificity.
Safety and Handling
Due to its reactive and corrosive nature, 2,6-Dichloronicotinoyl chloride must be handled with strict adherence to safety protocols.
Personal Protective Equipment (PPE)
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Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage.[9]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood. If inhalation is a risk, use a NIOSH/MSHA-approved respirator.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust or vapors.[11] It reacts violently with water, so all equipment must be dry.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] It should be stored under an inert atmosphere to prevent degradation from moisture.[11] Keep away from incompatible materials such as water, strong oxidizing agents, and strong acids.
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9][11]
-
In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[9][11]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[9]
Conclusion
2,6-Dichloronicotinoyl chloride is a versatile and highly valuable reagent for synthetic chemists in both academic and industrial settings. Its well-defined reactivity, coupled with the significant impact of the 2,6-dichloropyridine scaffold on biological activity, ensures its continued importance in the development of new pharmaceuticals and agrochemicals. A comprehensive understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in advancing chemical and life sciences.
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